Valacyclovir-d8 (hydrochloride)

Description

Chemical Identity and Structural Characteristics

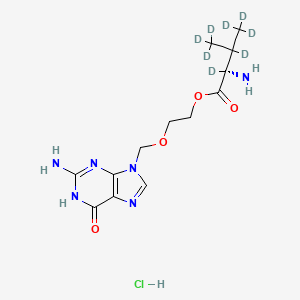

Valacyclovir-d8 hydrochloride (chemical formula: C₁₃H₁₂D₈N₆O₄·HCl) is a deuterated isotopologue of valacyclovir hydrochloride (C₁₃H₂₀N₆O₄·HCl), where eight hydrogen atoms are replaced with deuterium at positions critical to metabolic degradation. Structurally, it consists of the L-valyl ester of acyclovir, with deuterium substitution occurring on the valine side chain methyl groups (Figure 1). This modification preserves the prodrug's molecular geometry while altering bond dissociation energies—a change quantified via nuclear magnetic resonance (NMR) and mass spectrometry.

Table 1: Comparative Properties of Valacyclovir and Valacyclovir-d8 Hydrochloride

| Property | Valacyclovir Hydrochloride | Valacyclovir-d8 Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₆O₄·HCl | C₁₃H₁₂D₈N₆O₄·HCl |

| Molecular Weight | 360.80 g/mol | 368.84 g/mol |

| Deuterium Substitution | None | 8 H → D at valine methyls |

| Primary Use | Antiviral therapy | Analytical internal standard |

The isotopic purity of valacyclovir-d8 hydrochloride typically exceeds 99%, as verified by high-resolution mass spectrometry. Its synthetic pathway involves deuterated L-valine precursors, ensuring site-specific isotopic labeling without disrupting the acyclovir moiety’s antiviral activity.

Historical Development of Deuterated Antiviral Prodrugs

The conceptual foundation for deuterated drugs emerged in the 1970s with early patents exploring isotopic substitution to modulate drug metabolism. However, practical applications remained limited until advances in synthetic chemistry and mass spectrometry enabled precise deuteration. The 2017 FDA approval of deutetrabenazine—a deuterated vesicular monoamine transporter inhibitor—marked a turning point, validating deuterium’s role in extending drug half-lives.

Valacyclovir-d8 hydrochloride’s development paralleled these trends, driven by the need for stable internal standards in antiviral drug monitoring. Traditional valacyclovir assays faced challenges distinguishing the prodrug from metabolites in plasma. By 2025, researchers demonstrated that deuterated analogs like valacyclovir-d8 exhibited identical chromatographic behavior to the parent drug but distinct mass spectra, enabling precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Significance of Deuterium Incorporation in Pharmaceutical Chemistry

Deuterium’s incorporation into valacyclovir-d8 hydrochloride exemplifies two key pharmaceutical applications:

Metabolic Stabilization via Kinetic Isotope Effect

The C-D bond’s higher dissociation energy (approximately 1–2 kcal/mol stronger than C-H) slows enzymatic cleavage by cytochrome P450 enzymes and esterases. In valacyclovir-d8, this reduces first-pass hydrolysis rates, theoretically prolonging systemic exposure—though its primary use remains analytical rather than therapeutic.Analytical Utility in Bioassays

As an internal standard, valacyclovir-d8 hydrochloride mitigates matrix effects in LC-MS/MS by co-eluting with non-deuterated valacyclovir while providing distinct mass transitions (m/z 333.3 → 152.0 vs. 325.2 → 152.0). This allows quantification down to 0.5 ng/mL in human plasma, a tenfold improvement over previous methods using non-deuterated standards.

Equation 1: Isotope Effect on Metabolic Rate

$$ \frac{kH}{kD} = e^{\frac{\Delta E}{RT}} $$

Where $$ kH $$ and $$ kD $$ are reaction rate constants for hydrogen and deuterium forms, respectively, $$ \Delta E $$ is activation energy difference, $$ R $$ is gas constant, and $$ T $$ is temperature.

Properties

Molecular Formula |

C13H21ClN6O4 |

|---|---|

Molecular Weight |

368.84 g/mol |

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m1./s1/i1D3,2D3,7D,8D; |

InChI Key |

ZCDDBUOENGJMLV-WECWXXQMSA-N |

Isomeric SMILES |

[2H][C@](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterated Starting Materials

The synthesis of Valacyclovir-d8 begins with L-valine-D8, a fully deuterated amino acid. Commercial production of L-valine-D8 typically involves microbial fermentation in deuterium-enriched media or chemical synthesis using deuterated reagents. For instance, catalytic deuteration of L-valine precursors or acid-catalyzed exchange in D₂O achieves high isotopic incorporation. The purity of L-valine-D8 is critical, as residual protiated impurities can compromise the isotopic integrity of the final product.

Esterification of Acyclovir with L-Valine-D8

The core synthetic step involves coupling acyclovir with L-valine-D8 via an esterification reaction. This process, adapted from the non-deuterated route, employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) under inert conditions. The reaction proceeds at -5 to 10°C to minimize racemization and side reactions, yielding Boc-protected Valacyclovir-d8 (Boc-L-Valacyclovir-D8) with a typical crude yield of 205 g per 100 g of acyclovir.

Key Reaction Parameters:

- Temperature: -5°C to 10°C to preserve stereochemical integrity.

- Reagents: DCC (1.37 eq), DMAP (0.07 eq), DMF solvent.

- Workup: Distillation under reduced pressure (55–60°C) followed by precipitation in deionized water.

Deprotection and Hydrochloride Salt Formation

Boc-L-Valacyclovir-D8 undergoes acidic deprotection to yield the free base, which is subsequently converted to the hydrochloride salt. A continuous flow reactor system enhances this step, ensuring rapid mixing and precise temperature control (80–100°C). Hydrochloric acid (HCl) is introduced in aqueous solution, with the reaction eluent adjusted to pH 2.5–2.8 using triethylamine. Ethanol or isopropanol serves as an anti-solvent to precipitate Valacyclovir-d8 hydrochloride, achieving a purity >99.5%.

Deprotection Conditions:

- Acid Concentration: 6 M HCl.

- Residence Time: 2–5 minutes in a tubular reactor.

- Isolation: Precipitation with ethanol at 0–5°C, yielding a white crystalline solid.

Purification and Analytical Characterization

Post-synthesis purification involves recrystallization from ethanol-isopropanol mixtures and vacuum drying (40–45°C). Analytical validation employs reversed-phase liquid chromatography–tandem mass spectrometry (LC–MS/MS) using a Zorbax SB-C₁₈ column (3.5 μm, 4.6 × 75 mm). Multiple reaction monitoring (MRM) tracks proton adducts at m/z 325.2 → 152.0 (Valacyclovir) and m/z 333.3 → 152.0 (Valacyclovir-d8), confirming isotopic purity and quantifying residual acyclovir (<2.5%).

Table 1: LC–MS/MS Parameters for Valacyclovir-d8 Analysis

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-C₁₈, 4.6 × 75 mm, 3.5 μm |

| Mobile Phase | 0.1% Formic acid in acetonitrile:water |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive electrospray |

| MRM Transitions | 333.3 → 152.0 (Valacyclovir-d8) |

| LOD/LOQ | 0.2 pg/mL / 0.5 ng/mL |

Process Optimization and Scalability

The adoption of continuous flow reactors (e.g., microreactors, tubular reactors) significantly improves the scalability and reproducibility of Valacyclovir-d8 synthesis. By maintaining laminar flow and precise temperature gradients (10–120°C), these systems reduce side product formation, such as guanine (<0.24%) and acyclovir (<2.45%). Solvent selection also plays a critical role; dimethylformamide (DMF) and dichloromethane-methanol mixtures (3:1 v/v) enhance solubility during Boc-deprotection.

Comparative Analysis with Non-Deuterated Valacyclovir

While the synthetic routes for Valacyclovir-d8 and Valacyclovir overlap, isotopic labeling introduces unique challenges:

- Isotopic Purity: Residual protiation in L-valine-D8 necessitates rigorous NMR and MS validation.

- Reaction Kinetics: Deuterium’s isotopic effect slightly slows esterification rates, requiring extended reaction times (~90 minutes).

- Cost Considerations: L-Valine-D8 costs approximately 50–100× more than protiated L-valine, impacting large-scale production.

Applications in Research and Drug Development

Valacyclovir-d8 hydrochloride’s primary application lies in bioequivalence studies, where it quantifies valacyclovir pharmacokinetics in human plasma. Its use as an internal standard ensures assay precision, with mean recoveries of 99.17 ± 10.78% from biological matrices. Additionally, deuterated analogs facilitate metabolic stability studies, as isotopic substitution can alter cytochrome P450 interactions.

Chemical Reactions Analysis

Deuteration Strategy

-

Deuterium incorporation : Eight deuterium atoms are introduced at the 2,3,4,4,4,4',4',4' positions of the L-valine side chain via isotopic exchange or synthesis from deuterated precursors .

-

Molecular formula : , with a molecular weight of 368.846 g/mol .

Synthetic Route

Critical Notes :

-

The use of ensures selective deuteration while preserving antiviral activity .

-

Palladium-catalyzed hydrogenation removes protecting groups without affecting deuterium labels .

Deprotection and Salt Formation

The final step involves converting the protected intermediate (e.g., ) into the hydrochloride salt:

Chromatographic Parameters

| Parameter | Valacyclovir | Valacyclovir-d8 |

|---|---|---|

| Column | Zorbax SB-C18 (4.6 × 75 mm, 3.5 µm) | Same as valacyclovir |

| Retention time | 4.59 min | 4.52 min |

| MRM transition | ||

| LOD/LOQ | 0.2 pg mL⁻¹ / 0.5 ng mL⁻¹ | N/A |

Performance Metrics

Stability Under Experimental Conditions

Valacyclovir-d8 exhibits stability critical for bioanalytical workflows:

-

Freeze-thaw cycles : No degradation after three cycles at -80°C .

-

Long-term storage : >6 months at -20°C without isotopic exchange .

Key Research Findings

Scientific Research Applications

Valacyclovir-d8 (hydrochloride) is a deuterated form of valacyclovir hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex and herpes zoster. The deuterium atoms replace hydrogen atoms in the compound, which allows researchers to gain insights into the drug's pharmacokinetics and metabolic pathways.

Scientific Research Applications

Valacyclovir-d8 hydrochloride is a valuable tool in various scientific research applications. These applications include:

- Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of valacyclovir.

- Mechanistic Studies: Investigating the mechanism of action of antiviral drugs.

- Drug Development: Developing new antiviral agents and improving existing ones.

- Internal Standard: Serving as an internal standard in quantitative analyses to help researchers understand the metabolism and pharmacodynamics of valacyclovir and its derivatives.

Research Findings

Valacyclovir treatment resulted in an 18% reduction in human herpesvirus-8 (HHV-8) shedding frequency compared to placebo in a study involving HIV-positive individuals. This suggests that valacyclovir may have broader implications beyond herpes simplex virus management.

Analytical Research

A sensitive and specific method has been developed for determining valacyclovir in human plasma using Valacyclovir-D8 as an internal standard . The analytical procedure involves solid-phase extraction, and chromatographic separation is carried out on a reversed-phase column . Valacyclovir and Valacyclovir-D8 are detected with proton adducts using multiple reaction monitoring in positive mode . The method has been shown to be precise, with low within-run and between-run variations .

Case Studies on Renal Effects

A case report highlighted acute renal injury in a patient treated with valacyclovir hydrochloride, indicating potential nephrotoxicity associated with its use. The patient exhibited signs of renal tubular injury following administration, underscoring the necessity for monitoring renal function during treatment.

Other Applications of Valacyclovir

Valacyclovir is also used to treat cold sores, prevent or reduce the spread of genital herpes, treat shingles, and treat chickenpox in children . Valacyclovir is available as Valtrex and generic valacyclovir in 500 mg and 1 g oral tablets .

Mechanism of Action

Valacyclovir-d8 (hydrochloride) is rapidly converted in vivo to acyclovir and valine by the enzyme valacyclovir hydrolase . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This triphosphate competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation . The specificity of acyclovir triphosphate for viral DNA polymerase over cellular DNA polymerase contributes to its antiviral efficacy .

Comparison with Similar Compounds

Non-Deuterated Valacyclovir Hydrochloride

Chemical Structure : Valacyclovir hydrochloride (CAS 124832-27-5) shares the same base structure as its deuterated counterpart but lacks deuterium substitution. It is metabolized into acyclovir in vivo, inhibiting viral DNA polymerase in herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections .

Applications :

Other Deuterated Variants: Valacyclovir-d4 Hydrochloride

Chemical Structure : Contains four deuterium atoms, fewer than Valacyclovir-d7.

Applications :

Valganciclovir Hydrochloride

Chemical Structure: A guanosine analogue prodrug of ganciclovir (CAS 175865-59-5), structurally distinct from Valacyclovir but with overlapping antiviral mechanisms . Applications:

- Therapeutic Use : Treats cytomegalovirus (CMV) infections, unlike Valacyclovir’s HSV/VZV focus .

- Analytical Role: Non-deuterated forms are used in dissolution testing (e.g., USP methods) but lack isotopic labeling for MS . Key Differences:

- Therapeutic targets and deuterium content distinguish Valganciclovir from Valacyclovir-d8 .

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for Valacyclovir-d8 (hydrochloride)?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability differences. Validate with microdosing studies in humans using accelerator mass spectrometry (AMS) for ultra-trace detection .

Key Notes for Methodological Rigor

- Data Validation : Include positive/negative controls in all assays (e.g., spiked samples for recovery validation) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Reporting Standards : Document experimental variables (e.g., humidity, light exposure) in line with Beilstein Journal guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.